molecular formula C7H17ClN2O2S B1413387 (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride CAS No. 1807938-44-8

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B1413387
CAS No.: 1807938-44-8
M. Wt: 228.74 g/mol
InChI Key: FSSIVIHCZVFCQD-OGFXRTJISA-N
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Description

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethanesulfonyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form.

Scientific Research Applications

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(ethanesulfonyl)piperazine hydrochloride
  • 3-methylpiperazine hydrochloride
  • 1-(methylsulfonyl)piperazine hydrochloride

Uniqueness

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is unique due to the specific combination of the ethanesulfonyl and methyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R)-1-ethylsulfonyl-3-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-7(2)6-9;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIVIHCZVFCQD-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCN[C@@H](C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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